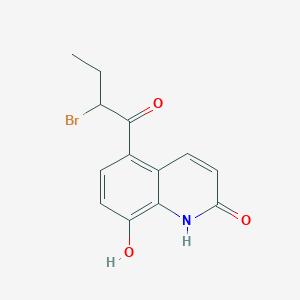

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone

説明

Synthesis Analysis

The synthesis of related quinolinone compounds involves several steps, including acylation, bromination, and cyclization processes. For instance, Ukrainets et al. (2007) described the hydrogenation and subsequent bromination of 4-hydroxy-2-quinolinones to yield bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo[3,2-a]quinolines, highlighting the versatility of quinolinones in synthesis reactions (Ukrainets, Bereznyakova, Gorokhova, Turov, & Shishkina, 2007).

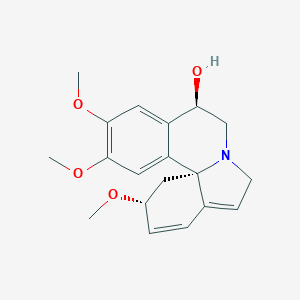

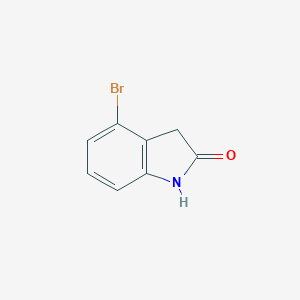

Molecular Structure Analysis

Quinolinone derivatives often exhibit interesting molecular structures due to their cyclic systems. For example, Vandurm et al. (2009) conducted X-ray diffraction analyses and theoretical calculations on HIV-1 integrase inhibitors based on quinolinone structures, demonstrating how the molecular structure influences biological activity (Vandurm et al., 2009).

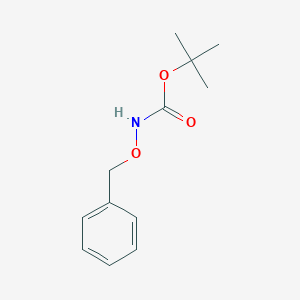

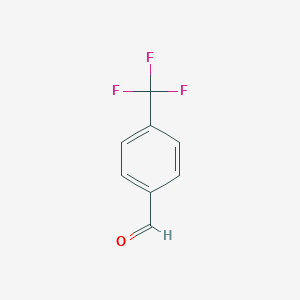

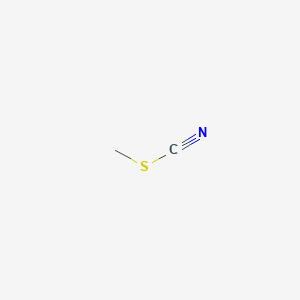

Chemical Reactions and Properties

The chemical reactivity of quinolinone derivatives, such as bromination and reaction with carboxylic acids, is crucial for their application in synthesis and medicinal chemistry. Yamaguchi et al. (1985) found that 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone serves as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids, indicating the functional versatility of these compounds (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Physical Properties Analysis

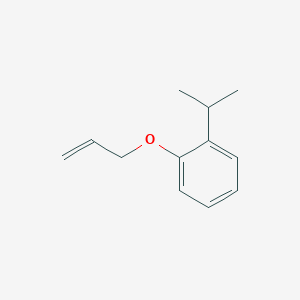

The physical properties of quinolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Modifications in the quinolinone ring can lead to changes in these properties, affecting their application in drug formulation and material science.

Chemical Properties Analysis

Quinolinone compounds exhibit a range of chemical properties, including acidity, basicity, and the ability to form complexes with metals. These properties are exploited in various chemical reactions and biological applications. The study by Khalil et al. (1988) on metal chelates of quinolinol derivatives illustrates the potential of these compounds to act as ligands in coordination chemistry, offering insights into their chemical versatility (Khalil, Abdel-Hafez, Yanni, Moharam, & Abdo, 1988).

科学的研究の応用

Pharmacological Profile of Quinoxalinone Derivatives

Quinoxalinone derivatives, including quinoline compounds, have been identified as crucial scaffolds for designing biologically active compounds. Research indicates these derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their versatile chemical structure allows for the development of newer derivatives with potentially improved efficacy and safety profiles (Ramli et al., 2014).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives have been extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This makes them valuable in industrial applications where corrosion resistance is crucial (Verma et al., 2020).

Antimalarial Activity of 8-Aminoquinoline Derivatives

8-Aminoquinoline derivatives, a class of compounds including quinoline structures, have shown significant antimalarial activity. Their metabolism has been studied to understand their mechanism of action and potential toxicities, especially in individuals with specific genetic deficiencies (Strother et al., 1981).

Quinoline-Based Antibacterials

Quinolines are foundational in the development of new antibacterial agents. Their unique mechanism of action, primarily through the inhibition of DNA gyrase and topoisomerase IV, makes them effective against a wide range of bacterial infections. The exploration of quinoline antibacterials continues to be a fertile area for discovering novel drugs (Bisacchi, 2015).

特性

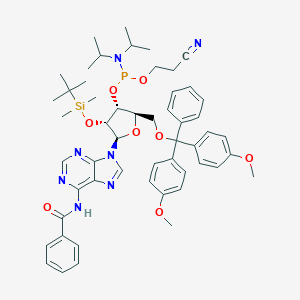

IUPAC Name |

5-(2-bromobutanoyl)-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,16H,2H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOOUIQZGIEBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)